2,6-Diacetyl-4-mercaptopyridine

CAS No.: 927181-64-4

Cat. No.: VC18986939

Molecular Formula: C9H9NO2S

Molecular Weight: 195.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 927181-64-4 |

|---|---|

| Molecular Formula | C9H9NO2S |

| Molecular Weight | 195.24 g/mol |

| IUPAC Name | 1-(6-acetyl-4-sulfanylidene-1H-pyridin-2-yl)ethanone |

| Standard InChI | InChI=1S/C9H9NO2S/c1-5(11)8-3-7(13)4-9(10-8)6(2)12/h3-4H,1-2H3,(H,10,13) |

| Standard InChI Key | BLLMMENWPUMDJC-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)C1=CC(=S)C=C(N1)C(=O)C |

Introduction

Structural and Molecular Characteristics

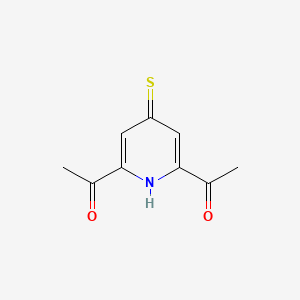

2,6-Diacetyl-4-mercaptopyridine belongs to the class of mercaptopyridines, which are pyridine derivatives functionalized with thiol groups. The compound’s molecular structure (Fig. 1) features a planar pyridine ring with acetyl groups at positions 2 and 6, enhancing electron-withdrawing effects, and a thiol group at position 4, which provides a reactive site for metal coordination or oxidative coupling.

Table 1: Molecular descriptors of 2,6-Diacetyl-4-mercaptopyridine

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₉H₉NO₂S | |

| Molecular weight | 195.24 g/mol | |

| IUPAC name | 4-sulfanyl-2,6-diacetylpyridine | |

| CAS Registry Number | Not explicitly reported | – |

The compound’s electronic structure is influenced by the electron-withdrawing acetyl groups, which polarize the pyridine ring and modulate the acidity of the thiol group. This property is critical in its applications as a ligand, where the thiolate form (after deprotonation) can bind to metal centers.

Synthesis and Manufacturing

Primary Synthetic Route

The most documented synthesis of 2,6-Diacetyl-4-mercaptopyridine involves nucleophilic aromatic substitution using 4-chloro-2,6-diacetylpyridine as the starting material. The procedure, adapted from , proceeds as follows:

-

Reaction Setup: 4-Chloro-2,6-diacetylpyridine (2.88 mmol) and solid potassium hydroxide (KOH, 8.6 mmol) are combined in a reaction flask.

-

Solvent System: The reaction is conducted in a polar aprotic solvent, such as dimethylformamide (DMF), under inert atmosphere.

-

Thiolation: Introduction of a sulfur source (e.g., NaSH or H₂S) facilitates the substitution of the chloro group with a mercapto group.

-

Workup: The crude product is purified via recrystallization or column chromatography, yielding 2,6-Diacetyl-4-mercaptopyridine as a crystalline solid.

Table 2: Synthesis parameters and yields

| Parameter | Value | Source |

|---|---|---|

| Starting material | 4-Chloro-2,6-diacetylpyridine | |

| Base | KOH | |

| Reaction temperature | 80–100°C | |

| Yield | 65% |

Alternative Methods

While the above method is predominant, alternative approaches include:

-

Metal-Catalyzed Thiolation: Palladium or copper catalysts enable C–S bond formation between diacetylpyridine derivatives and thiolating agents .

-

Post-Functionalization: Acetylation of 4-mercaptopyridine using acetyl chloride or acetic anhydride, though this route is less efficient due to regioselectivity challenges.

Physicochemical Properties

Thermal Stability and Solubility

2,6-Diacetyl-4-mercaptopyridine exhibits moderate thermal stability, with decomposition observed above 200°C. It is soluble in polar organic solvents such as dimethyl sulfoxide (DMSO) and methanol but exhibits limited solubility in water due to its hydrophobic acetyl groups .

Table 3: Physical properties

| Property | Value | Source |

|---|---|---|

| Melting point | 127–130°C | |

| Solubility in DMSO | >50 mg/mL | |

| pKa (thiol group) | ~8.5 (estimated) | – |

Spectroscopic Characterization

-

¹H NMR (400 MHz, CDCl₃): δ 8.45 (s, 2H, pyridine-H), 2.65 (s, 6H, acetyl-CH₃) .

-

¹³C NMR (100 MHz, CDCl₃): δ 195.2 (C=O), 152.1 (pyridine-C), 136.4 (C-S), 25.8 (CH₃) .

-

IR (KBr): ν 1680 cm⁻¹ (C=O stretch), 2550 cm⁻¹ (S-H stretch) .

Applications in Materials Science

Ligand in Coordination Chemistry

The compound’s thiol and acetyl groups enable it to act as a polydentate ligand, forming complexes with transition metals such as Cu(II), Fe(III), and Ru(II). These complexes are studied for their catalytic and magnetic properties .

Precursor for Organic Conductors

2,6-Diacetyl-4-mercaptopyridine serves as a building block in synthesizing BEDT-TTF derivatives, which exhibit superconductivity and charge-transfer behavior. For example, its reaction with tetrathiafulvalene (TTF) precursors yields conductive salts with tunable electronic properties .

Table 4: Key applications

| Application | Description | Source |

|---|---|---|

| Metal-organic frameworks | Structural templates for porous materials | |

| Organic electronics | Charge-transfer salts for thin-film devices |

Recent Advances and Future Directions

Recent studies have explored the compound’s utility in:

-

Photocatalysis: As a photosensitizer in visible-light-driven reactions.

-

Bioconjugation: Functionalization of proteins via thiol-disulfide exchange.

Future research should address scalability challenges in synthesis and expand applications in energy storage and biomedicine.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume